Trimethyl pyridine-2,4,6-tricarboxylate

Catalog No.
S1534486
CAS No.
25309-39-1
M.F
C11H11NO6
M. Wt
253.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl pyridine-2,4,6-tricarboxylate

CAS Number

25309-39-1

Product Name

Trimethyl pyridine-2,4,6-tricarboxylate

IUPAC Name

trimethyl pyridine-2,4,6-tricarboxylate

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

InChI

InChI=1S/C11H11NO6/c1-16-9(13)6-4-7(10(14)17-2)12-8(5-6)11(15)18-3/h4-5H,1-3H3

InChI Key

RJRVGJDUSQEIGG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC

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Trimethyl pyridine-2,4,6-tricarboxylate is a chemical compound with the molecular formula C11H11NO6C_{11}H_{11}NO_{6} and a CAS number of 25309-39-1. It is characterized by a pyridine ring substituted with three carboxylate groups at the 2, 4, and 6 positions and three methyl groups at the nitrogen atom. This structure imparts unique properties to the compound, making it a subject of interest in various chemical and biological studies. The compound typically appears as a solid with a melting point range of 148-150 °C and a predicted boiling point of approximately 385 °C .

  • Due to the lack of research on TMPT, its mechanism of action in biological systems or interaction with other compounds is unknown.
  • No safety information regarding TMPT's toxicity, flammability, or reactivity is currently available in scientific resources.
Due to its functional groups. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Coordination Chemistry: It can form complexes with metal ions, which can alter its reactivity and properties .

These reactions are significant for its application in synthesis and material science.

The biological activity of trimethyl pyridine-2,4,6-tricarboxylate has been explored in various contexts. Preliminary studies suggest it may exhibit:

  • Antimicrobial Properties: Potential effects against certain bacterial strains.
  • Antioxidant Activity: Capable of scavenging free radicals, contributing to cellular protection mechanisms.

Several methods have been developed for synthesizing trimethyl pyridine-2,4,6-tricarboxylate:

  • Condensation Reactions: Utilizing pyridine derivatives and carboxylic acids under acidic or basic conditions.
  • Multi-step Synthesis: Involves the introduction of methyl groups followed by carboxylation reactions.
  • Use of Catalysts: Transition metal catalysts can facilitate the formation of this compound from simpler precursors .

These methods allow for variations in yield and purity, depending on the specific conditions employed.

Trimethyl pyridine-2,4,6-tricarboxylate has several applications across different fields:

  • Pharmaceuticals: Potential use in drug development due to its biological activities.
  • Agriculture: As a potential agrochemical for pest control or plant growth regulation.
  • Material Science: Utilized in the synthesis of polymers or coordination compounds with specific properties.

Its versatility makes it valuable in research and industrial applications.

Interaction studies involving trimethyl pyridine-2,4,6-tricarboxylate often focus on its ability to form complexes with metal ions. These interactions can lead to:

  • Altered Solubility: Changes in solubility profiles when complexed with metals.
  • Enhanced Biological Activity: Metal complexes may exhibit different biological activities compared to the uncomplexed form.

Such studies are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with trimethyl pyridine-2,4,6-tricarboxylate. A comparison highlights its unique features:

Compound NameStructure CharacteristicsUnique Features
Pyridine-2,4-dicarboxylic acidTwo carboxylic acid groups on the pyridine ringLacks methyl substitutions at nitrogen
Trimethyl pyridineMethyl groups at positions 2, 4, and 6 without carboxylatesNo carboxylic acid functionality
Pyridine-3-carboxylic acidOne carboxylic acid group at position 3Different position of carboxyl group

Trimethyl pyridine-2,4,6-tricarboxylate stands out due to its combination of multiple carboxylic acid groups and methyl substitutions on the nitrogen atom, which affects its reactivity and potential applications compared to these similar compounds.

XLogP3

1.1

Dates

Modify: 2023-08-15

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